molecular formula C19H20O5 B12102306 2-(7-Oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl)propyl 3-methylbut-2-enoate

2-(7-Oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl)propyl 3-methylbut-2-enoate

Cat. No.: B12102306
M. Wt: 328.4 g/mol
InChI Key: FZZIJTGITFAJET-UHFFFAOYSA-N
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Description

(-)-PRANTSCHIMGIN: is a chiral compound with significant potential in various scientific fields Its unique stereochemistry and functional groups make it a subject of interest for researchers in chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-PRANTSCHIMGIN typically involves chiral resolution techniques or asymmetric synthesis. One common method is the use of chiral catalysts to induce the desired stereochemistry. Reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to ensure the correct formation of the compound.

Industrial Production Methods: Industrial production of (-)-PRANTSCHIMGIN may involve large-scale chiral resolution processes or the use of biocatalysts to achieve high enantiomeric purity. The scalability of these methods is crucial for producing sufficient quantities for research and application.

Chemical Reactions Analysis

Types of Reactions: (-)-PRANTSCHIMGIN undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in (-)-PRANTSCHIMGIN and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, (-)-PRANTSCHIMGIN is used as a chiral building block for synthesizing more complex molecules. Its unique stereochemistry is valuable for studying enantioselective reactions and developing new synthetic methodologies.

Biology: In biological research, (-)-PRANTSCHIMGIN is investigated for its potential as a biochemical probe. Its interactions with various enzymes and receptors can provide insights into biological processes and pathways.

Medicine: In medicine, (-)-PRANTSCHIMGIN is explored for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in areas such as anti-inflammatory and anticancer therapies.

Industry: In the industrial sector, (-)-PRANTSCHIMGIN is used in the production of fine chemicals and pharmaceuticals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients highlights its industrial significance.

Mechanism of Action

The mechanism of action of (-)-PRANTSCHIMGIN involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. For example, (-)-PRANTSCHIMGIN may inhibit certain enzymes, thereby affecting metabolic processes or signaling pathways.

Comparison with Similar Compounds

    ®-PRANTSCHIMGIN: The enantiomer of (-)-PRANTSCHIMGIN, with different stereochemistry and potentially different biological activity.

    PRANTSCHIMGIN analogs: Compounds with similar structures but varying functional groups, which may exhibit different chemical and biological properties.

Uniqueness: (-)-PRANTSCHIMGIN’s uniqueness lies in its specific stereochemistry and the resulting biological activity. Its ability to selectively interact with chiral environments in biological systems makes it a valuable compound for research and application.

Properties

IUPAC Name

2-(7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl)propyl 3-methylbut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5/c1-11(2)6-19(21)22-10-12(3)15-8-14-7-13-4-5-18(20)24-16(13)9-17(14)23-15/h4-7,9,12,15H,8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZIJTGITFAJET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC(=O)C=C(C)C)C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50927531
Record name 2-(7-Oxo-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-2-yl)propyl 3-methylbut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50927531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13209-79-5
Record name Prantschimgin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013209795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(7-Oxo-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-2-yl)propyl 3-methylbut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50927531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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